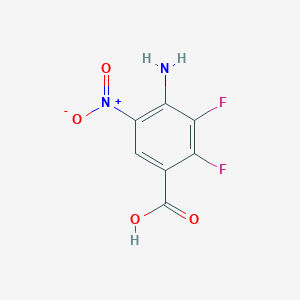

8-Méthoxychroman-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

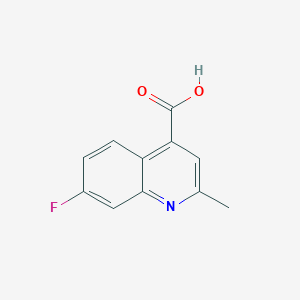

8-Methoxychroman-4-amine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Methoxychroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxychroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

J'ai effectué des recherches pour trouver des applications scientifiques spécifiques pour la « 8-Méthoxychroman-4-amine », mais les informations disponibles sont assez générales et ne fournissent pas d'applications détaillées. Une application potentielle mentionnée est l'utilisation de dérivés de la chroman-4-one comme agents d'imagerie diagnostique en chimie médicinale .

Safety and Hazards

The safety data sheet for a similar compound, ®-6-Methoxychroman-4-amine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Orientations Futures

Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .

Mécanisme D'action

Target of Action

8-Methoxychroman-4-amine is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one analogs have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects

Mode of Action

Chroman-4-one derivatives are known to interact with their targets, leading to various biological activities . More research is needed to elucidate the specific interactions of 8-Methoxychroman-4-amine with its targets.

Biochemical Pathways

Chroman-4-one derivatives have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Chroman-4-one derivatives have been associated with a wide range of pharmacological activities, suggesting that 8-methoxychroman-4-amine may have similar effects

Analyse Biochimique

Biochemical Properties

8-Methoxychroman-4-amine plays a significant role in biochemical reactions due to its unique structure, which includes both amine and methoxy functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, 8-Methoxychroman-4-amine has been shown to form complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which can influence its biochemical activity . These interactions often involve coordination through the nitrogen atom of the amine group and the oxygen atom of the methoxy group, affecting the compound’s reactivity and stability.

Cellular Effects

8-Methoxychroman-4-amine has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of chroman-4-one, a related compound, have shown antiparasitic activity by targeting specific enzymes such as pteridine reductase-1 . Although specific studies on 8-Methoxychroman-4-amine are limited, it is likely that it exhibits similar effects on cellular functions due to its structural similarity.

Molecular Mechanism

The molecular mechanism of 8-Methoxychroman-4-amine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, potentially inhibiting or activating their functions. For instance, chroman-4-one analogs have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . 8-Methoxychroman-4-amine may exert its effects through similar binding interactions, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxychroman-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that their activity can vary depending on the duration of exposure and environmental conditions . It is essential to consider these temporal effects when designing experiments involving 8-Methoxychroman-4-amine.

Dosage Effects in Animal Models

The effects of 8-Methoxychroman-4-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown threshold effects, where a specific dosage range is required to achieve the desired therapeutic outcome . It is important to determine the optimal dosage to minimize potential side effects.

Metabolic Pathways

8-Methoxychroman-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in biochemical reactions that affect metabolic flux and metabolite levels. For instance, chroman-4-one derivatives have been shown to interact with enzymes involved in oxidative stress and inflammation . Understanding the metabolic pathways of 8-Methoxychroman-4-amine is crucial for elucidating its biochemical properties.

Transport and Distribution

The transport and distribution of 8-Methoxychroman-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, related compounds have been shown to be transported across cell membranes and distributed to specific cellular compartments . Studying the transport and distribution of 8-Methoxychroman-4-amine can provide insights into its biological effects.

Subcellular Localization

The subcellular localization of 8-Methoxychroman-4-amine is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, chroman-4-one derivatives have been shown to localize to peroxisomes and participate in metabolic processes . Understanding the subcellular localization of 8-Methoxychroman-4-amine can help elucidate its role in cellular functions.

Propriétés

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYXECSRHOYDPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)